5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine;hydrochloride
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Overview
Description
5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylmethyl ketone with hydrazine hydrate to form the pyrazole ring, followed by alkylation with propylamine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated pyrazole derivatives.
Scientific Research Applications
5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole ring structure but differ in their substituents.
3-Cyclopropyl-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with a different substitution pattern.
Uniqueness
5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and propyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18ClN3 |
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Molecular Weight |
215.72 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-propylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H17N3.ClH/c1-3-6-11-10-7-9(8-4-5-8)12-13(10)2;/h7-8,11H,3-6H2,1-2H3;1H |
InChI Key |
QULGBAYUCPDQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC(=NN1C)C2CC2.Cl |
Origin of Product |
United States |
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